![molecular formula C11H11BF3KO2 B13528615 rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide](/img/structure/B13528615.png)
rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide is a chemical compound with the following IUPAC namepotassium [(1R,2R)-2-(benzyloxycarbonyl)cyclopropyl]trifluoroborate.
Structure: It consists of a cyclopropyl ring with a benzyloxycarbonyl (Cbz) group attached to one of the carbon atoms. The trifluoroborate moiety is coordinated to potassium.
Purpose: This compound is used in various scientific applications due to its unique structural features.
Vorbereitungsmethoden
Synthetic Routes: The synthesis of rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide involves several steps. One common approach is the reaction of a cyclopropylboronic acid derivative with potassium trifluoroborate in the presence of a base.
Reaction Conditions: The reaction typically occurs in an organic solvent (e.g., tetrahydrofuran or dimethyl sulfoxide) at room temperature.
Industrial Production: While industrial-scale production details are proprietary, smaller quantities can be synthesized in research laboratories.
Analyse Chemischer Reaktionen
Reactivity: The compound can undergo various reactions, including nucleophilic substitutions, reductions, and cross-coupling reactions.
Common Reagents and Conditions: Reactions often involve palladium-catalyzed cross-coupling with aryl halides or boronic acids.
Major Products: The major products depend on the specific reaction conditions but may include substituted cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity or as a probe in biological studies.
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Employed in the development of new materials or catalysts.
Wirkmechanismus
Targets: The compound’s mechanism of action likely involves interactions with specific enzymes or receptors due to its unique cyclopropyl and trifluoroborate moieties.
Pathways: Further studies are needed to elucidate the precise pathways affected.
Vergleich Mit ähnlichen Verbindungen
Uniqueness: Rac-potassium [(1R,2R)-2-[(benzyloxy)carbonyl]cyclopropyl]trifluoroboranuide stands out due to its specific combination of functional groups.
Similar Compounds: Other cyclopropylboronates or trifluoroborate derivatives may share some features but lack the exact combination found in this compound.
Eigenschaften
Molekularformel |
C11H11BF3KO2 |
|---|---|
Molekulargewicht |
282.11 g/mol |
IUPAC-Name |
potassium;trifluoro-[(1R,2R)-2-phenylmethoxycarbonylcyclopropyl]boranuide |
InChI |
InChI=1S/C11H11BF3O2.K/c13-12(14,15)10-6-9(10)11(16)17-7-8-4-2-1-3-5-8;/h1-5,9-10H,6-7H2;/q-1;+1/t9-,10-;/m1./s1 |
InChI-Schlüssel |
OINLIMIFAZUILS-DHTOPLTISA-N |
Isomerische SMILES |
[B-]([C@@H]1C[C@H]1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Kanonische SMILES |
[B-](C1CC1C(=O)OCC2=CC=CC=C2)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


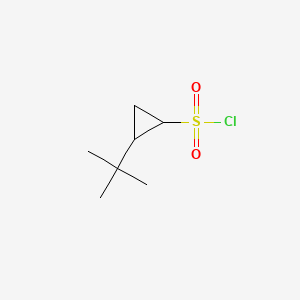
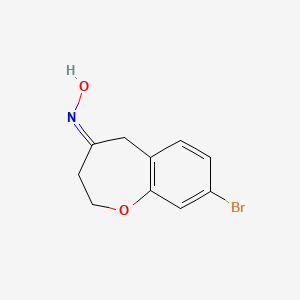
![4-(Methoxymethyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13528554.png)
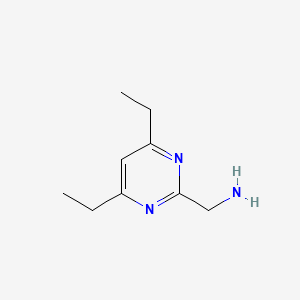



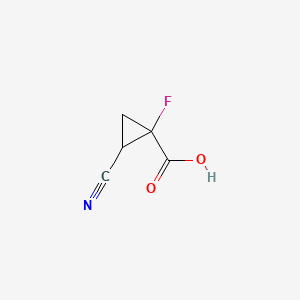
![1-[4-Methoxy-3-(propan-2-yl)phenyl]methanaminehydrochloride](/img/structure/B13528577.png)


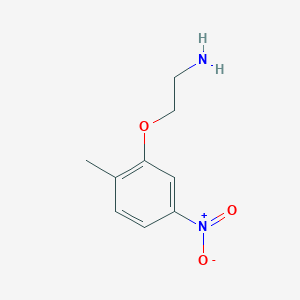
![{2-[3a-(methoxymethyl)-3-oxido-1,1-dioxo-3aH,4H,5H,6H-1lambda6-pyrrolo[1,2-b][1,2]thiazol-2-yl]-2-oxoethyl}triphenylphosphanium](/img/structure/B13528599.png)
![1-[(2,5-dibromophenyl)methyl]-1H-indole](/img/structure/B13528623.png)
